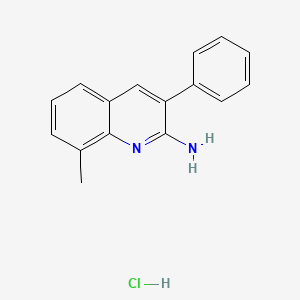

2-Amino-8-methyl-3-phenylquinoline hydrochloride

Description

Properties

CAS No. |

1171690-15-5 |

|---|---|

Molecular Formula |

C16H15ClN2 |

Molecular Weight |

270.75 g/mol |

IUPAC Name |

8-methyl-3-phenylquinolin-2-amine;hydrochloride |

InChI |

InChI=1S/C16H14N2.ClH/c1-11-6-5-9-13-10-14(16(17)18-15(11)13)12-7-3-2-4-8-12;/h2-10H,1H3,(H2,17,18);1H |

InChI Key |

RSBVVXPCCWBUGC-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C2C(=CC=C1)C=C(C(=N2)N)C3=CC=CC=C3.Cl |

Origin of Product |

United States |

Preparation Methods

Synthesis of 2-Methyl-8-Aminoquinoline Intermediate

A crucial intermediate in the preparation is 2-methyl-8-aminoquinoline, which can be synthesized by amination of 2-methyl-8-bromoquinoline. According to patent CN101602723B, the process involves:

- Reacting 2-methyl-8-bromoquinoline with ammonia or an amine source in solvents such as dimethyl sulfoxide (DMSO), N,N-dimethylformamide (DMF), or N-methylpyrrolidone.

- Using catalysts like copper acetylacetonate or iron acetylacetonate.

- Employing strong bases such as cesium carbonate or potassium hydroxide.

- Conducting the reaction at 60–120 °C for several hours.

This method yields 2-methyl-8-aminoquinoline with approximately 68% efficiency after workup and purification.

| Parameter | Details |

|---|---|

| Starting material | 2-methyl-8-bromoquinoline |

| Solvents | DMSO, DMF, N-methylpyrrolidone |

| Catalysts | Copper acetylacetonate, iron acetylacetonate |

| Bases | Cesium carbonate, potassium hydroxide |

| Temperature | 60–120 °C |

| Yield | ~68% |

| Product melting point | 56–58 °C |

Quinoline Ring Construction via Condensation and Cyclization

Several literature sources describe the synthesis of quinoline derivatives through condensation of 1,3-dicarbonyl compounds or keto aldehydes with arylamines, followed by cyclization with loss of water. For example:

- Condensation of 2-aminoaryl ketones with carbonyl compounds in the presence of catalysts such as NbCl5, zeolites, or nano-crystalline sulfated zirconia at elevated temperatures (~110 °C) leads to polysubstituted quinolines.

- Aniline derivatives condense with acetophenone and cyclize under zeolite catalysis to form 2-methyl-3-phenylquinoline derivatives.

- Palladium-catalyzed reactions of 2-aminobenzyl alcohol with acetophenone in toluene or polyethylene glycol solvents can also yield 2-phenylquinoline derivatives.

These methods provide versatile routes to quinoline cores with diverse substitution patterns, which can be adapted for the target compound.

Introduction of the Phenyl Group at Position 3

The phenyl substituent at position 3 is commonly introduced via cross-coupling reactions such as Suzuki-Miyaura coupling:

- For example, 3-benzyl-4-bromo-2-phenylquinoline derivatives are synthesized by coupling 4-bromoquinoline intermediates with phenyl boronic acid in the presence of Pd(OAc)2, triphenylphosphine, and potassium carbonate in mixed solvents (ethanol, toluene, water) at 100 °C for 24 hours.

- This step yields the corresponding phenyl-substituted quinoline with high efficiency (85–95% yield).

Final Amination and Salt Formation

The amino group at position 2 is introduced either by direct amination of halogenated quinoline intermediates or by reductive amination of quinoline aldehydes. The final hydrochloride salt is obtained by treatment with hydrochloric acid in ethanol or other solvents, resulting in the crystalline hydrochloride salt of 2-amino-8-methyl-3-phenylquinoline.

Summary Table of Preparation Methods

Chemical Reactions Analysis

Types of Reactions

2-Amino-8-methyl-3-phenylquinoline hydrochloride can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized to form quinoline derivatives with different functional groups.

Reduction: Reduction reactions can convert it into different amine derivatives.

Substitution: It can undergo substitution reactions where the amino or methyl groups are replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various halogenating agents for substitution reactions. The reactions are typically carried out under controlled temperatures and pH conditions to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while substitution reactions can produce a variety of substituted quinoline derivatives.

Scientific Research Applications

2-Amino-8-methyl-3-phenylquinoline hydrochloride is a chemical compound with a quinoline structure, featuring an amino group at the 2-position, a methyl group at the 8-position, and a phenyl group at the 3-position. The molar mass of the compound is approximately 255.30 g/mol. While the search results do not directly mention "2-Amino-8-methyl-3-phenylquinoline hydrochloride", they do provide information on similar compounds and their applications, which can be useful in understanding the potential applications of this specific compound.

Note: It's important to note that one of the instructions was not to adopt content from and , therefore the following sections will not include information from those sites.

Scientific Research Applications

2-Amino-6-chloro-3-phenylquinoline hydrochloride: This compound is used as a building block in the synthesis of more complex organic molecules. It is also investigated for its potential as a biochemical probe in proteomics research and studied for its potential pharmacological activities, including antimicrobial and anticancer properties. Additionally, it is utilized in the development of new materials and chemical processes.

2-Amino-7-acetamidoquinoline-5,8-diones: These compounds have been evaluated as potential NAD(P)H: quinone oxidoreductase (NQO1)-directed antitumor agents . Metabolism studies have demonstrated that 7-amino-analogues were generally better substrates for NQO1 than 7-amido-analogues, as were compounds with smaller heteroaromatic substituents at the C-2 position .

2-Amino-6-chloro-3-phenylquinoline hydrochloride: This compound undergoes various chemical reactions, including substitution, oxidation, reduction, and coupling reactions, making it a versatile intermediate in organic synthesis.

2-Amino-6-chloro-3-phenylquinoline hydrochloride is of interest in medicinal chemistry due to its diverse biological activities. The mechanism of action involves interaction with specific molecular targets, such as enzymes or receptors, altering their activity and interfering with cellular signaling pathways.

Mechanism of Action

The mechanism of action of 2-Amino-8-methyl-3-phenylquinoline hydrochloride involves its interaction with specific molecular targets. It may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Chemical Identity :

- IUPAC Name: 2-Amino-8-methyl-3-phenylquinoline hydrochloride

- CAS Number : 1171690-15-5

- Molecular Formula : $ \text{C}{16}\text{H}{15}\text{ClN}_{2} $ (inferred from structural analogs in and ).

- Structure: Features a quinoline core substituted with a methyl group at position 8, a phenyl group at position 3, and an amino group at position 2. The hydrochloride salt enhances solubility.

Significance: Quinoline derivatives are pharmacologically significant, with applications as antimalarials, antiseptics, and analgesics . The phenyl and methyl substituents in this compound likely influence its lipophilicity and intermolecular interactions, making it a candidate for drug development or chemical intermediates .

Comparison with Structural Analogs

Structural and Functional Differences

Key analogs and their substituents are compared below:

Key Observations :

- Crystal Packing : Substituents like methoxy or chloro groups (e.g., in ) influence hydrogen bonding and crystal stability. The phenyl group may disrupt planar stacking, affecting crystallinity .

- Synthetic Routes: Sodium cyanoborohydride (NaBH$_3$CN) is commonly used to reduce imines in aminoquinoline synthesis , but substituent bulk (e.g., phenyl) may require modified conditions.

Biological Activity

2-Amino-8-methyl-3-phenylquinoline hydrochloride is a chemical compound characterized by its unique quinoline core structure, which consists of a fused benzene and pyridine ring. This compound has gained attention for its diverse biological activities, particularly in the fields of antimicrobial and anticancer research. The presence of an amino group at the 2-position, a methyl group at the 8-position, and a phenyl group at the 3-position enhances its potential as a pharmacological agent.

- Molecular Formula : C16H14N2- HCl

- Molecular Weight : Approximately 270.75 g/mol

The structural attributes of 2-Amino-8-methyl-3-phenylquinoline hydrochloride facilitate various chemical reactions, making it a valuable compound in medicinal chemistry and biochemical research. Its reactivity is influenced by the functional groups present, allowing it to engage in nucleophilic and electrophilic reactions.

Biological Activities

Research indicates that 2-Amino-8-methyl-3-phenylquinoline hydrochloride exhibits several biological activities:

-

Antimicrobial Activity :

- The compound has demonstrated effectiveness against various bacterial strains, including Staphylococcus aureus. It acts as a NorA efflux pump inhibitor, enhancing the efficacy of fluoroquinolone antibiotics .

- A study highlighted its potential as an antimicrobial agent with low cytotoxicity on human HepG2 cells, suggesting its safety profile for further development .

- Antitumor Activity :

-

Mechanism of Action :

- The biological activity is attributed to its ability to bind with biological macromolecules such as proteins and nucleic acids, modulating their functions. This interaction is crucial for understanding its therapeutic potential.

Case Studies and Research Findings

Recent studies have provided insights into the biological activity of 2-Amino-8-methyl-3-phenylquinoline hydrochloride:

Table: Summary of Biological Activities

Comparative Analysis with Similar Compounds

The uniqueness of 2-Amino-8-methyl-3-phenylquinoline hydrochloride can be highlighted by comparing it with structurally similar compounds:

| Compound Name | Unique Features |

|---|---|

| 2-Aminoquinoline | Simpler analog without methyl and phenyl substituents |

| 8-Methylquinoline | Lacks amino and phenyl groups |

| 3-Phenylquinoline | Lacks amino and methyl groups |

| 2-Amino-8-methyl-3-phenylquinoline hydrochloride | Contains amino, methyl, and phenyl groups; versatile for research |

This comparison illustrates how the specific arrangement of functional groups in 2-Amino-8-methyl-3-phenylquinoline hydrochloride contributes to its distinct biological properties.

Q & A

Q. What are the common synthetic routes for 2-Amino-8-methyl-3-phenylquinoline hydrochloride, and what factors influence yield optimization?

Methodological Answer: The synthesis typically involves multi-step reactions starting with functionalized quinoline precursors. Key steps include:

- Alkylation/arylation : Introducing methyl and phenyl groups via Friedel-Crafts or Suzuki-Miyaura coupling .

- Amination : Adding the amino group using NH₃ or ammonia equivalents under reflux conditions .

- Hydrochloride formation : Acidic treatment (e.g., HCl in ethanol) to precipitate the hydrochloride salt .

Q. Critical Factors for Yield Optimization :

| Parameter | Impact | Example Conditions |

|---|---|---|

| Solvent | Polar aprotic solvents (DMF, DMSO) enhance reaction rates | Ethanol for amination |

| Temperature | Controlled heating (80–120°C) minimizes side reactions | 100°C for alkylation |

| Catalysts | Pd(PPh₃)₄ improves cross-coupling efficiency | Suzuki coupling |

Q. Which spectroscopic techniques are most effective for characterizing the structural integrity of 2-Amino-8-methyl-3-phenylquinoline hydrochloride?

Methodological Answer:

- ¹H/¹³C NMR : Confirm substituent positions (e.g., methyl at C8, phenyl at C3) via chemical shifts (e.g., δ 2.5 ppm for CH₃) .

- FT-IR : Identify NH₂ stretches (~3400 cm⁻¹) and aromatic C=C bonds (~1600 cm⁻¹) .

- X-ray Crystallography : Resolve crystal packing and hydrogen-bonding networks (e.g., N–H⋯Cl interactions) .

Q. What in vitro biological assays are typically employed to evaluate the antimicrobial activity of this compound?

Methodological Answer:

- Minimum Inhibitory Concentration (MIC) : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains using broth microdilution .

- Time-kill assays : Monitor bactericidal kinetics over 24 hours .

- Synergy studies : Combine with standard antibiotics (e.g., ciprofloxacin) to assess enhanced efficacy .

Advanced Research Questions

Q. How can conflicting data on the compound’s enzyme inhibition potency across studies be systematically addressed?

Methodological Answer: Conflicting results may arise from assay variability or structural analogs. Strategies include:

- Orthogonal assays : Compare fluorescence-based vs. radiometric enzyme activity measurements .

- Structural analysis : Use molecular docking to verify binding modes (e.g., interactions with kinase ATP-binding pockets) .

- Meta-analysis : Pool data from multiple studies, adjusting for variables like pH or co-solvents .

Q. What strategies are recommended for resolving low yields in the final alkylation step of the synthesis?

Methodological Answer:

- Catalyst screening : Test Pd(OAc)₂ or Buchwald-Hartwig catalysts for C–N bond formation .

- Solvent optimization : Replace ethanol with toluene to reduce polarity-driven side reactions .

- Temperature gradients : Use microwave-assisted synthesis to accelerate kinetics (e.g., 150°C, 30 min) .

Q. What computational methods are utilized to predict the binding modes of this compound with target enzymes?

Methodological Answer:

- Molecular Dynamics (MD) : Simulate ligand-receptor interactions over 100 ns to identify stable binding poses .

- QSAR modeling : Correlate substituent effects (e.g., methyl vs. ethyl) with IC₅₀ values .

- Density Functional Theory (DFT) : Calculate electron distribution to prioritize synthetic analogs with improved affinity .

Data Contradiction Analysis

Example Case : Discrepancies in reported IC₅₀ values for kinase inhibition.

- Root Cause : Variations in enzyme isoforms or assay buffers (e.g., Mg²⁺ concentration affecting ATP binding) .

- Resolution : Standardize protocols (e.g., uniform ATP concentration at 1 mM) and validate with recombinant enzymes .

Key Structural and Functional Comparisons

| Derivative | Substituents | Key Differences | Biological Impact |

|---|---|---|---|

| 2-Amino-7-chloro-3-phenylquinoline | Cl at C7 | Enhanced halogen bonding | Higher antimicrobial potency |

| 2-Amino-8-ethyl-3-phenylquinoline | Ethyl at C8 | Increased lipophilicity | Improved blood-brain barrier penetration |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.